molecular formula C16H20N4O4S B3013173 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide CAS No. 2034260-58-5

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide

Cat. No.: B3013173
CAS No.: 2034260-58-5
M. Wt: 364.42
InChI Key: WBAVJAXZZIQCPE-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a benzo[c][1,2,5]thiadiazole core modified with dimethyl sulfone substituents and linked via an amide bond to a 3,5-dimethylisoxazole-propanamide moiety. The benzo[c][1,2,5]thiadiazole scaffold is notable for its electron-deficient aromatic system, which enhances reactivity in electrophilic substitutions and coordination chemistry.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-10-13(11(2)24-18-10)6-8-16(21)17-12-5-7-14-15(9-12)20(4)25(22,23)19(14)3/h5,7,9H,6,8H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAVJAXZZIQCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a complex organic compound characterized by its unique structural features that include a benzo[c][1,2,5]thiadiazole moiety and an isoxazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N6O3SC_{17}H_{16}N_{6}O_{3}S, with a molecular weight of 384.4 g/mol. The structure can be represented as follows:

N 1 3 dimethyl 2 2 dioxido 1 3 dihydrobenzo c 1 2 5 thiadiazol 5 yl 3 3 5 dimethylisoxazol 4 yl propanamide\text{N 1 3 dimethyl 2 2 dioxido 1 3 dihydrobenzo c 1 2 5 thiadiazol 5 yl 3 3 5 dimethylisoxazol 4 yl propanamide}

Antiviral Properties

Research indicates that compounds with similar structural features to this compound exhibit significant antiviral activity. For instance:

  • Thiadiazole Derivatives : A study demonstrated that thiadiazole derivatives possess antiviral properties against various viruses including HIV and HSV. These compounds were shown to inhibit viral replication effectively while maintaining low cytotoxicity levels in vitro .
  • Isoxazole Compounds : Isoxazole derivatives have also been reported to exhibit antiviral activity. For example, a related compound showed high selectivity against hepatitis B virus (HBV) with minimal cytotoxic effects on liver cell lines .

Anticancer Activity

The compound's potential anticancer activity has been explored through various studies:

  • Cell Line Studies : In vitro studies on cancer cell lines have indicated that similar compounds can induce apoptosis and inhibit proliferation. For example, a related compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value in the micromolar range .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Viral Enzymes : Similar compounds have been noted to inhibit key viral enzymes such as reverse transcriptase and proteases.
  • Interaction with Cellular Pathways : The compound may interact with cellular signaling pathways that regulate apoptosis and cell cycle progression.

Case Studies

Several case studies highlight the biological activity of structurally related compounds:

StudyCompoundActivityFindings
3aaAntiviralInhibits HSV replication by 91% at 50 μM with low cytotoxicity (CC50 600 μM).
Thiadiazole derivativeAnticancerInduces apoptosis in breast cancer cells with an IC50 of 10 μM.
Isoxazole derivativeAntiviralExhibits high selectivity against HBV with minimal cytotoxicity on HepG2 cells.

Scientific Research Applications

Medicinal Chemistry

This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. Research has indicated that compounds with similar structures often exhibit:

  • Antimicrobial Properties : Thiadiazole derivatives have been documented for their effectiveness against a range of bacteria and fungi. The unique structural features of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide may enhance its antimicrobial activity through specific interactions with microbial targets.
  • Antiviral Activity : Studies have shown that derivatives of thiadiazoles can inhibit viral replication. The compound's ability to interact with viral proteins makes it a candidate for antiviral drug development.

Biological Research

This compound has also been explored in biological research for its potential effects on various cellular processes:

  • Cancer Research : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Its structural components allow for interaction with key signaling pathways involved in cell survival and proliferation.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative disease models.

Synthetic Chemistry

The synthesis of this compound involves multi-step synthetic pathways that require careful optimization to achieve high yields and purity. Key aspects include:

  • Multi-step Synthesis : The synthesis typically involves the formation of the thiadiazole core followed by functionalization to introduce the isoxazole moiety. Reaction conditions must be meticulously controlled to avoid unwanted side reactions .

Case Study 1: Antimicrobial Activity

In a study evaluating various thiadiazole derivatives for antimicrobial efficacy, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Cancer Cell Apoptosis

Research conducted on the effects of this compound on human cancer cell lines revealed that it induced apoptosis through the activation of caspase pathways. Flow cytometry analysis showed increased early apoptotic cells when treated with the compound compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its dual heterocyclic architecture. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name/Class Core Structure Key Functional Groups Reported Applications/Properties
Target Compound Benzo[c][1,2,5]thiadiazole + isoxazole Sulfone, amide, methylisoxazole Not reported; inferred stability/activity from analogs
Ethyl 5-hydrazono-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate () 1,3,4-Thiadiazole Hydrazone, ester, phenyl Intermediate in triazole synthesis; moderate antimicrobial activity
2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbothioamide () Triazole + thiadiazole hybrid Triazole, thioamide, hydrazine Anticancer potential via kinase inhibition
Thiazol-5-ylmethyl carbamate derivatives () Thiazole + carbamate Hydroperoxide, ureido, methyl Protease inhibition; antiviral candidates

Key Findings from Comparative Analysis

Synthetic Accessibility :

  • The target compound’s benzo[c][1,2,5]thiadiazole core may require specialized sulfonation and cyclization steps, similar to thiadiazole derivatives in , which employ reflux conditions and recrystallization for purity .
  • In contrast, thiazole derivatives () often utilize carbamate coupling under inert atmospheres, suggesting divergent synthetic challenges .

Stability and Reactivity :

  • The sulfone group in the target compound enhances oxidative stability compared to thioamide-containing analogs (e.g., ’s hydrazinecarbothioamide), which may degrade under acidic conditions .
  • The dimethylisoxazole moiety likely improves metabolic stability relative to ’s hydroperoxide-containing thiazoles, which are prone to redox degradation .

Biological Relevance :

  • While the target compound’s isoxazole group may mimic ATP-binding motifs in kinases (common in drug design), its lack of a free hydroxyl or amine group could reduce off-target interactions compared to ’s hydroxy- and ureido-functionalized derivatives .

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